molecular formula C4H6ClF2N3 B1421393 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1221726-31-3

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1421393
CAS No.: 1221726-31-3
M. Wt: 169.56 g/mol
InChI Key: VFTVLJWWKQMKJK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is ornithine decarboxylase (ODC) . ODC is a key enzyme in the polyamine biosynthetic pathway, which plays a crucial role in cell growth and differentiation . Inhibition of ODC is a powerful approach in the fight against diverse diseases, including cancer and viral infections .

Mode of Action

This compound acts as an irreversible inhibitor of ODC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of ornithine to putrescine, a key step in polyamine synthesis . This results in the reduction of polyamine levels within the cell, which can inhibit cell growth and proliferation .

Biochemical Pathways

By inhibiting ODC, this compound disrupts the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, are essential for various cellular processes, including DNA replication, RNA transcription, and protein synthesis . Therefore, the inhibition of ODC can have significant downstream effects on these processes, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The related compound eflornithine, another odc inhibitor, has been reported to have asuboptimal pharmacokinetic profile , especially when large doses are required

Result of Action

The inhibition of ODC by this compound leads to a decrease in intracellular polyamine levels . This can result in the inhibition of cell growth and proliferation , making it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with ODC . Additionally, the presence of other substances in the environment, such as competing substrates or inhibitors, can also influence the efficacy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the introduction of a difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal catalysts, such as nickel or palladium, can enhance the reaction efficiency and yield. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl pyrazole derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while reduction can produce methyl pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical properties.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine hydrochloride
  • 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVLJWWKQMKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-31-3
Record name 1H-Pyrazol-4-amine, 1-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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